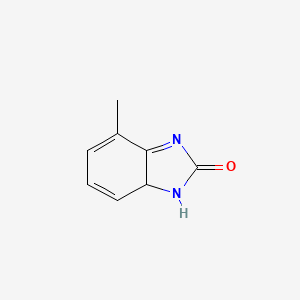
4-Methyl-1,7a-dihydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,7a-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 4th position and a carbonyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,7a-dihydrobenzimidazol-2-one can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with methyl isocyanate under mild conditions can yield this compound . Another method involves the use of triacyloxyborane intermediates generated in situ from carboxylic acids and borane-THF .
Industrial Production Methods
Industrial production of benzimidazoles, including this compound, often employs high-yielding and cost-effective processes. One such method is the microwave-induced synthesis in a tetrabutylammonium bromide-ethanol biphasic system. This green chemistry approach allows for rapid synthesis with high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Methyl-1,7a-dihydrobenzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
4-Methyl-1,7a-dihydrobenzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with no substituents.
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2nd position.
5,6-Dimethylbenzimidazole: Contains two methyl groups at the 5th and 6th positions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methyl-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4,6H,1H3,(H,9,11) |
InChI Key |
JVCZMDIPMNJZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2C1=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















